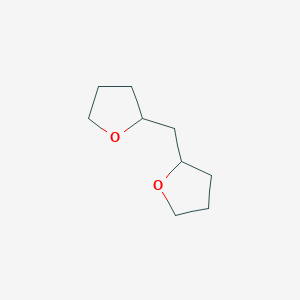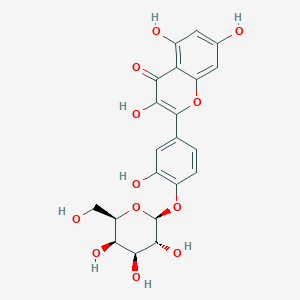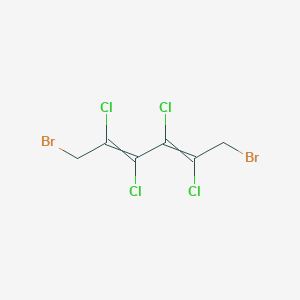![molecular formula C13H20O4 B14746060 (2r,3s)-Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl diacetate CAS No. 5332-76-3](/img/structure/B14746060.png)
(2r,3s)-Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2r,3s)-Bicyclo[221]heptane-2,3-diyldimethanediyl diacetate is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2r,3s)-Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl diacetate typically involves multiple steps. One common method includes the Diels-Alder reaction, followed by functional group transformations to introduce the acetate groups. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
(2r,3s)-Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl diacetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetate groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2r,3s)-Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl diacetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological processes.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may serve as lead compounds in the development of new drugs.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications.
Mechanism of Action
The mechanism of action of (2r,3s)-Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl diacetate involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, thereby exerting its effects. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(2r,3s)-Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl diacetate: Unique due to its specific stereochemistry and functional groups.
This compound analogs: These compounds may have similar structures but differ in the nature of the substituents.
Uniqueness
The uniqueness of this compound lies in its bicyclic structure and the specific arrangement of its functional groups. This configuration imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
5332-76-3 |
|---|---|
Molecular Formula |
C13H20O4 |
Molecular Weight |
240.29 g/mol |
IUPAC Name |
[(2S,3R)-3-(acetyloxymethyl)-2-bicyclo[2.2.1]heptanyl]methyl acetate |
InChI |
InChI=1S/C13H20O4/c1-8(14)16-6-12-10-3-4-11(5-10)13(12)7-17-9(2)15/h10-13H,3-7H2,1-2H3/t10?,11?,12-,13+ |
InChI Key |
DNBMMUAYISKAFV-BPNZPQAUSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H](C2CCC1C2)COC(=O)C |
Canonical SMILES |
CC(=O)OCC1C2CCC(C2)C1COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-chlorobenzene)](/img/structure/B14745977.png)
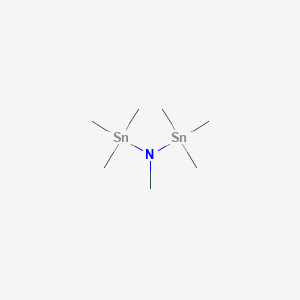
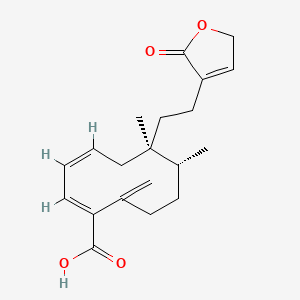
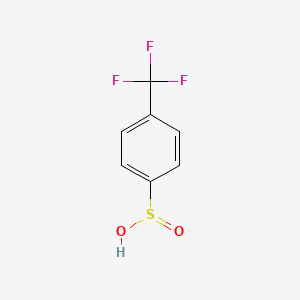
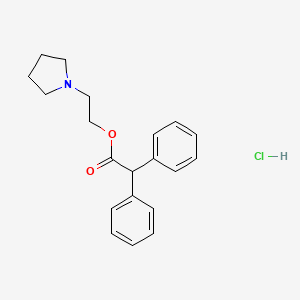
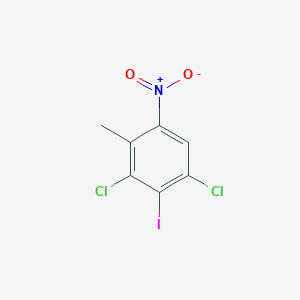
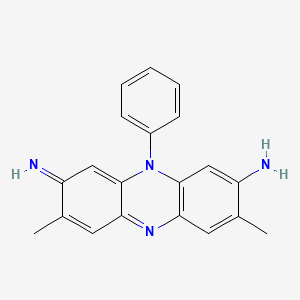
![N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-propylfuran-2-carboxamide](/img/structure/B14746015.png)
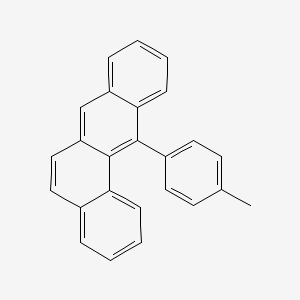
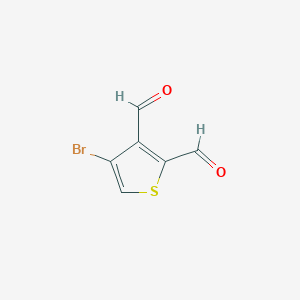
![Benzo[4,5]cyclohept[1,2-b]indole](/img/structure/B14746022.png)
